5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethoxy group, and a methylaniline moiety
Vorbereitungsmethoden
The synthesis of 5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline typically involves multiple steps, including bromination, cyclopropylmethoxylation, and amination. One common method involves the bromination of a precursor compound, followed by the introduction of the cyclopropylmethoxy group through a nucleophilic substitution reaction. The final step involves the introduction of the methylaniline group through an amination reaction. Industrial production methods often involve optimizing these steps to achieve high yields and purity.
Analyse Chemischer Reaktionen
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different compound.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-(cyclopropylmethoxy)-2-methylaniline can be compared with similar compounds such as 5-Bromo-4-cyclopropyl-2-methoxythiazole and 5-Bromo-4-(cyclopropylmethoxy)-2-methylbenzoic acid These compounds share some structural similarities but differ in their chemical properties and applications
Eigenschaften
Molekularformel |
C11H14BrNO |
---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
5-bromo-4-(cyclopropylmethoxy)-2-methylaniline |
InChI |
InChI=1S/C11H14BrNO/c1-7-4-11(9(12)5-10(7)13)14-6-8-2-3-8/h4-5,8H,2-3,6,13H2,1H3 |
InChI-Schlüssel |
ROELZIVKSCNPNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)Br)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.